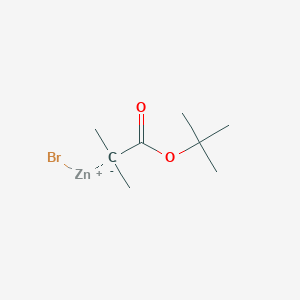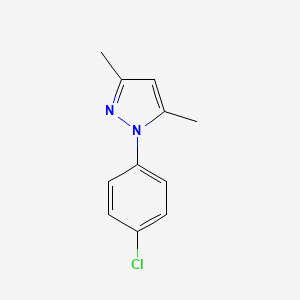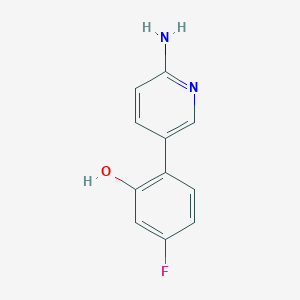
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, also known as 5-APB or Benfamine, is a synthetic compound belonging to the amphetamine class of drugs. It is a psychoactive stimulant that has been used as a research chemical in laboratory experiments. 5-APB has been studied for its potential therapeutic effects, such as its ability to increase alertness, reduce fatigue, and improve cognitive performance. It has also been studied for its potential to act as a pro-drug for other amphetamine-like compounds.
Mechanism of Action
The mechanism of action of 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% is not yet fully understood. It is thought to act as a monoamine releaser, meaning that it increases the release of monoamine neurotransmitters such as dopamine and serotonin from nerve cells in the brain. It is also thought to act as a monoamine reuptake inhibitor, meaning that it blocks the reuptake of monoamine neurotransmitters such as dopamine and serotonin from nerve cells in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% are not yet fully understood. However, it has been shown to increase alertness, reduce fatigue, and improve cognitive performance in laboratory experiments. It has also been shown to increase heart rate and blood pressure, as well as to cause pupil dilation. In addition, it has been shown to increase the release of monoamine neurotransmitters such as dopamine and serotonin from nerve cells in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% in laboratory experiments include its ability to increase alertness, reduce fatigue, and improve cognitive performance. It also has a relatively low toxicity profile, making it safe to use in experiments. However, there are some limitations to using 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% in laboratory experiments. For example, it is not approved for human consumption, and its mechanism of action is not yet fully understood.
Future Directions
The potential future directions for research on 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% include further studies on its mechanism of action, its potential therapeutic effects, and its potential to act as a pro-drug for other amphetamine-like compounds. In addition, further studies on its biochemical and physiological effects, as well as its potential toxic effects, are needed. Finally, further research is needed to determine its potential for use as a recreational drug and to assess its potential for abuse.
Synthesis Methods
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% can be synthesized in a laboratory setting by reacting pyridine with benzene-1,3-dicarboxylic acid in the presence of a base. The reaction is conducted in a solvent such as acetonitrile, and the resulting compound is purified by recrystallization. The purity of the compound can be measured using high-performance liquid chromatography (HPLC).
Scientific Research Applications
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% has been studied extensively in laboratory settings as a research chemical. It has been used to study the effects of psychoactive stimulants on behavior, cognition, and physiology. It has also been used to study the effects of monoamine neurotransmitters such as dopamine and serotonin on the brain. In addition, 5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid, 95% has been studied for its potential therapeutic effects, such as its ability to increase alertness, reduce fatigue, and improve cognitive performance.
properties
IUPAC Name |
5-(6-aminopyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-11-2-1-7(6-15-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H2,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWVYUKVICVLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Aminopyridin-3-yl)benzene-1,3-dicarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)
![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329933.png)








